

1-Bromo-4-nitrobenzene-d4 chemical structure and IUPAC name

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Compound of Interest

Compound Name: **1-Bromo-4-nitrobenzene-d4**

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An In-depth Technical Guide to **1-Bromo-4-nitrobenzene-d4**

For researchers, scientists, and professionals in drug development, a comprehensive understanding of isotopically labeled compounds is crucial for advancing modern analytical and synthetic methodologies. This guide provides a detailed overview of **1-Bromo-4-nitrobenzene-d4**, a deuterated analog of 1-bromo-4-nitrobenzene, covering its chemical identity, physical properties, and synthesis.

Chemical Structure and IUPAC Name

1-Bromo-4-nitrobenzene-d4 is an isotopically labeled aromatic compound where four hydrogen atoms on the benzene ring have been substituted with deuterium. This substitution is key to its applications in mechanistic studies and as an internal standard.

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-bromo-2,3,5,6-tetradeutero-4-nitrobenzene.[\[1\]](#)[\[2\]](#)

Below is a diagram illustrating the chemical structure of **1-Bromo-4-nitrobenzene-d4**.

Caption: Chemical structure of **1-Bromo-4-nitrobenzene-d4**.

Physicochemical Properties

The key quantitative data for **1-Bromo-4-nitrobenzene-d4** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C ₆ D ₄ BrNO ₂
Molecular Weight	206.03 g/mol [1] [2] [3] [4]
CAS Number	350820-19-8 [1] [2] [3] [4] [5]
Appearance	Off-white to light yellow solid [1]
Melting Point	128-129 °C [1] [5]
Boiling Point	252.6 ± 13.0 °C at 760 mmHg [1]
Density	1.7 ± 0.1 g/cm ³ [1]
Purity	≥98% atom D [1]
Solubility	Soluble in Acetone, Chloroform, Dichloromethane, Ethanol, Ethyl Acetate, and Methanol. [1] [5]

Applications in Research and Development

1-Bromo-4-nitrobenzene-d4 is a valuable tool in various scientific disciplines:

- Pharmacokinetic Studies: It serves as a deuterated analog for 1-Bromo-4-nitrobenzene, which is studied for its potential to inhibit CYP1A2 metabolism. The deuterated form is used in pharmacokinetic studies of drugs containing the 1-bromo-4-nitrobenzene moiety to understand the effects of deuterium substitution on drug metabolism.[\[1\]](#)
- Mechanistic and Kinetic Research: The isotopic stability provided by the four deuterium atoms allows for precise tracking of reaction pathways using NMR and mass spectrometry. [\[1\]](#) It is an ideal candidate for kinetic isotope effect (KIE) analysis, which helps in elucidating reaction mechanisms and transition states.[\[1\]](#)
- Organic Synthesis: This compound acts as a starting material for the synthesis of more complex deuterated intermediates and pharmaceuticals, ensuring isotopic labeling consistency.[\[1\]](#)

- Bioanalytical Methods: It is used to generate stable-isotope internal standards, which are crucial for validating bioanalytical methods, supporting batch release, and ensuring long-term comparability in clinical studies.[\[1\]](#)

Experimental Protocol: Synthesis of 1-Bromo-4-nitrobenzene

While a specific protocol for the synthesis of the deuterated analog is not readily available in public literature, the synthesis of the unlabeled 1-bromo-4-nitrobenzene provides a foundational methodology. The most common method is the electrophilic aromatic substitution (nitration) of bromobenzene.[\[6\]](#)[\[7\]](#)

Reaction:

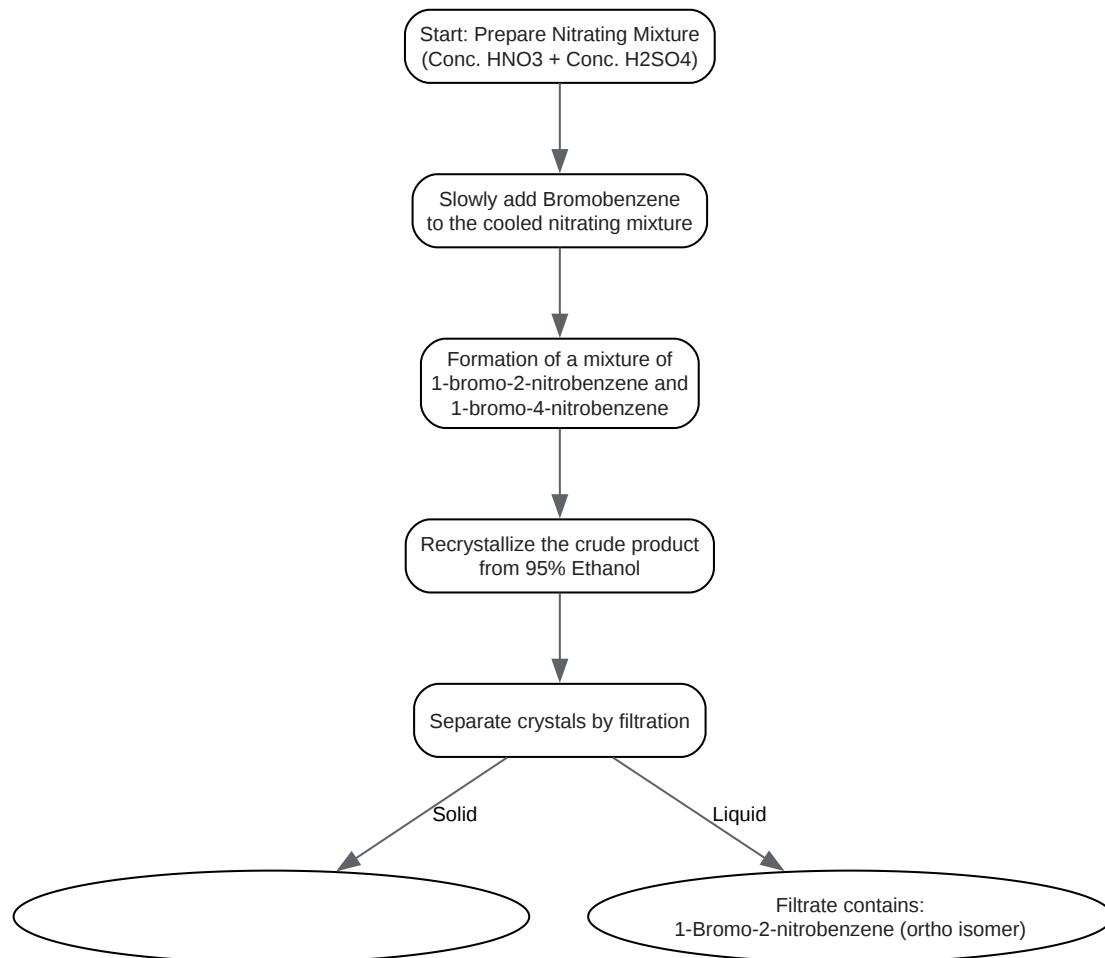
Bromobenzene reacts with a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. The bromine atom is an ortho-, para-director, leading to the formation of both 1-bromo-2-nitrobenzene and 1-bromo-4-nitrobenzene.[\[6\]](#)[\[7\]](#) The para product is typically the major product and can be separated from the ortho isomer by recrystallization due to its lower solubility.[\[6\]](#)

Detailed Methodology:

- Preparation of the Nitrating Mixture: In a fume hood, 4.0 mL of concentrated nitric acid (15.8 M) and 4.0 mL of concentrated sulfuric acid (17.8 M) are combined in a 50-mL Erlenmeyer flask. The mixture is swirled to ensure thorough mixing and then cooled to room temperature in an ice water bath.[\[6\]](#)
- Nitration of Bromobenzene: Bromobenzene is added very slowly to the cooled nitrating mixture. The reaction is exothermic, and maintaining a controlled temperature is crucial to prevent the formation of dinitro byproducts.[\[6\]](#)
- Isolation of the Crude Product: After the addition of bromobenzene is complete, the reaction mixture is allowed to proceed. The crude product, a mixture of ortho and para isomers, is then isolated.

- Purification by Recrystallization: The solid product is recrystallized from 95% ethanol. The less soluble para product, 1-bromo-4-nitrobenzene, will crystallize upon cooling, while the more soluble ortho isomer remains in the solution.^[6] The crystals are then collected by filtration.

The workflow for the synthesis and purification of 1-bromo-4-nitrobenzene is illustrated in the diagram below.

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Caption: Synthesis and purification workflow for 1-bromo-4-nitrobenzene.

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